Didesmethyl cariprazine (DDCAR) is a major active metabolite of the atypical antipsychotic drug cariprazine. [, , ] It exhibits a significantly longer half-life compared to its parent compound, ranging from 1 to 3 weeks. [, , , ] This extended half-life makes DDCAR a subject of interest in pharmacokinetic studies. [, ] DDCAR's role in scientific research primarily revolves around understanding its contribution to the overall efficacy of cariprazine and exploring its potential as a long-acting therapeutic agent. []
Didesmethyl cariprazine is a significant active metabolite of cariprazine, which is primarily utilized in the treatment of schizophrenia and bipolar disorder. Cariprazine itself is a dopamine D3-preferring D2/D3 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist. Didesmethyl cariprazine is formed through the sequential demethylation of cariprazine and its primary metabolite, desmethyl cariprazine. This compound exhibits pharmacological properties that contribute to the therapeutic effects observed with cariprazine, particularly in modulating dopaminergic and serotonergic activity in the brain.
Didesmethyl cariprazine is classified as a psychoactive compound due to its effects on neurotransmitter systems. It is primarily sourced from the metabolic pathways of cariprazine, which undergoes biotransformation predominantly via cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The compound has been characterized as having high binding affinity for dopamine D2 and D3 receptors, as well as serotonin receptors, making it relevant in psychiatric pharmacotherapy.
The synthesis of didesmethyl cariprazine occurs through the metabolic conversion of desmethyl cariprazine, which itself is derived from cariprazine. The key steps involve:
Didesmethyl cariprazine shares a structural similarity with its parent compound, featuring a piperazine ring which is substituted with a dichlorophenyl group. The molecular formula for didesmethyl cariprazine is . Key structural characteristics include:
The structural arrangement allows for significant interaction with dopamine and serotonin receptors, underpinning its pharmacological activity.
Didesmethyl cariprazine can undergo several chemical reactions:
The nature of these reactions depends on the specific conditions (e.g., temperature, solvent) and reagents used.
Didesmethyl cariprazine acts primarily as a partial agonist at dopamine D2 and D3 receptors as well as serotonin 5-HT1A receptors. The mechanism involves:
Research indicates that both didesmethyl cariprazine and desmethyl cariprazine play crucial roles in enhancing the therapeutic profile of cariprazine.
Key physical properties include:
Chemical properties involve its reactivity patterns as described above, influencing its behavior in biological systems.
Didesmethyl cariprazine is primarily studied for its role in psychiatric medicine. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: